2-Amino-5-chloro-3-nitrophenol 2-Amino-5-chloro-3-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18323909
InChI: InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
SMILES:
Molecular Formula: C6H5ClN2O3
Molecular Weight: 188.57 g/mol

2-Amino-5-chloro-3-nitrophenol

CAS No.:

Cat. No.: VC18323909

Molecular Formula: C6H5ClN2O3

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-chloro-3-nitrophenol -

Specification

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
IUPAC Name 2-amino-5-chloro-3-nitrophenol
Standard InChI InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
Standard InChI Key KJHAXNYWSYVDTE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-5-chloro-3-nitrophenol features a phenolic ring substituted with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups at positions 2, 5, and 3, respectively. Its IUPAC name is 2-amino-5-chloro-3-nitrophenol, and its Standard InChI identifier is InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2. The compound’s planar structure and electron-withdrawing substituents contribute to its polarity and reactivity, making it soluble in polar organic solvents but poorly soluble in water.

Synthesis and Preparation

A related synthesis for 2-amino-5-chloro-3-nitropyridine involves nitrating 2-amino-5-chloropyridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 55°C, followed by neutralization with sodium hydroxide . While this method targets a pyridine derivative, it suggests that nitration of amino-chloro-aromatics is feasible under acidic conditions. For phenolic analogs, nitration may require milder conditions to preserve the hydroxyl group’s integrity.

EnzymeFunctionSubstrate
MnpANADPH-dependent nitroreductaseReduces nitro to hydroxylamine
MnpCAminohydroquinone dioxygenaseCleaves aromatic ring

Biodegradation Pathways

The degradation of 2C5NP by Cupriavidus sp. CNP-8 proceeds through partial reduction intermediates:

  • 2-Chloro-5-nitrosophenol: Formed via MnpA-catalyzed reduction.

  • 2-Chloro-5-hydroxylaminophenol: Further reduction product.

  • 2-Amino-5-chlorohydroquinone: Product of hydroxylamine rearrangement.

  • Ring Cleavage: Catalyzed by MnpC, yielding aliphatic compounds for microbial assimilation .

For 2-amino-5-chloro-3-nitrophenol, a hypothetical pathway could involve dechlorination before ring cleavage, but experimental confirmation is required.

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